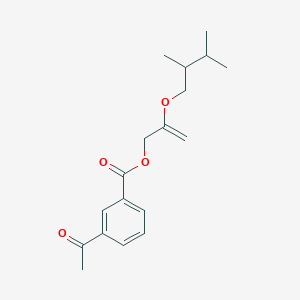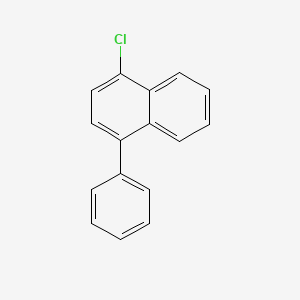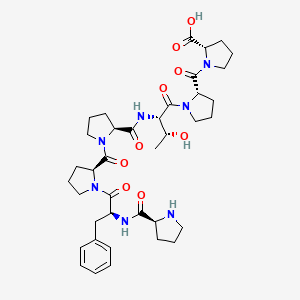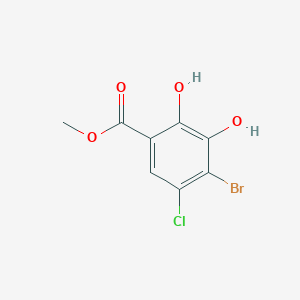![molecular formula C16H22N4O3 B12520921 6-Ethyl-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine CAS No. 656810-05-8](/img/structure/B12520921.png)
6-Ethyl-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Ethyl-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine is a compound belonging to the class of organic compounds known as aminopyrimidines. These compounds are characterized by the presence of a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. The compound also features a trimethoxyphenyl group, which is a benzene ring substituted with three methoxy groups at positions 3, 4, and 5.
Méthodes De Préparation
The synthesis of 6-Ethyl-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine typically involves the reaction of 3,4,5-trimethoxybenzyl chloride with 6-ethyl-2,4-diaminopyrimidine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and a base such as sodium hydroxide or potassium carbonate is used to facilitate the reaction. The product is then purified by recrystallization or chromatography.
Analyse Des Réactions Chimiques
6-Ethyl-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups. Common reagents for substitution reactions include halogens, alkylating agents, and acylating agents.
Applications De Recherche Scientifique
6-Ethyl-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-Ethyl-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine involves its interaction with specific molecular targets in cells. The compound is known to inhibit the activity of certain enzymes, such as dihydrofolate reductase, which plays a crucial role in the synthesis of nucleotides. By inhibiting this enzyme, the compound disrupts the synthesis of DNA and RNA, leading to the inhibition of cell growth and proliferation.
Comparaison Avec Des Composés Similaires
6-Ethyl-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine can be compared with other similar compounds, such as:
Trimethoprim: A well-known antibiotic that also inhibits dihydrofolate reductase.
Methotrexate: An anticancer drug that targets the same enzyme.
Pyrimethamine: An antimalarial drug with a similar mechanism of action.
The uniqueness of this compound lies in its specific structural features, such as the presence of the trimethoxyphenyl group, which may confer unique biological activities and pharmacological properties.
Propriétés
Numéro CAS |
656810-05-8 |
|---|---|
Formule moléculaire |
C16H22N4O3 |
Poids moléculaire |
318.37 g/mol |
Nom IUPAC |
6-ethyl-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C16H22N4O3/c1-5-11-10(15(17)20-16(18)19-11)6-9-7-12(21-2)14(23-4)13(8-9)22-3/h7-8H,5-6H2,1-4H3,(H4,17,18,19,20) |
Clé InChI |
DEHBKCBJXJWRAZ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=NC(=N1)N)N)CC2=CC(=C(C(=C2)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(3R)-3-[(1S)-1-nitroethyl]cyclohexan-1-one](/img/structure/B12520851.png)


![2-[4-[3-(Phenylcarbamoyl)phenyl]phenyl]sulfonylacetic acid](/img/structure/B12520875.png)
![5-[(3-Ethyloxetan-3-yl)methoxy]-5-oxopentanoic acid](/img/structure/B12520880.png)


![2-[2-(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)ethoxy]ethan-1-ol](/img/structure/B12520892.png)

![(2R)-2-[(R)-(2-methoxyphenyl)sulfanyl-phenylmethyl]morpholine](/img/structure/B12520902.png)

